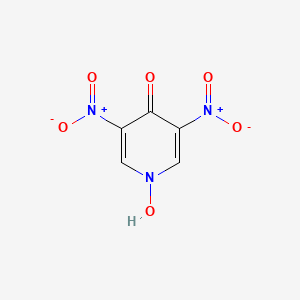

3,5-Dinitro-4-hydroxypyridine N-oxide

Description

Historical Context and Significance of Pyridine (B92270) N-Oxides in Organic and Medicinal Chemistry Research

The chemistry of pyridine N-oxides began with the first reported synthesis of the parent molecule, pyridine N-oxide, by Jakob Meisenheimer in 1926. These compounds gained significant traction and were commercialized by 1954. Their importance in organic synthesis stems from their enhanced reactivity compared to the parent pyridine ring. The N-oxide functional group alters the electron distribution within the aromatic ring, activating it for various chemical transformations.

Pyridine N-oxides are crucial intermediates in the synthesis of substituted pyridines, which are challenging to prepare directly. The presence of the N-oxide group facilitates both electrophilic and nucleophilic substitution reactions, particularly at the 2- and 4-positions of the ring. Following substitution, the N-oxide can be readily removed through deoxygenation, yielding the desired substituted pyridine.

In medicinal chemistry, the pyridine N-oxide motif is integral to a wide array of bioactive molecules and pharmaceuticals. scilit.com These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antibacterial, anti-inflammatory, antiparasitic, and neuroprotective activities. scilit.comresearchgate.net The introduction of the N-oxide group can favorably modify a drug's physicochemical properties, such as increasing its water solubility. chemicalbook.com Furthermore, this functional group is a key component in the design of hypoxia-activated prodrugs, which can selectively target the low-oxygen environments characteristic of solid tumors. chemicalbook.com

Structural Characteristics and Electronic Features of Pyridine N-Oxide Scaffolds

The pyridine N-oxide scaffold is a planar, aromatic heterocycle with the chemical formula C₅H₅NO. Its structure is defined by the presence of a semipolar N⁺–O⁻ bond, which is a hybrid of a covalent and an ionic bond. This bond is relatively short, and its presence profoundly influences the molecule's electronic properties.

The N-oxide group is strongly electron-withdrawing, which makes the molecule a much weaker base than pyridine. It also imparts a significantly larger dipole moment. The most critical feature of the N-oxide group is its effect on the reactivity of the pyridine ring. The positively charged nitrogen atom deactivates the ring toward electrophilic attack compared to benzene. However, the negatively charged oxygen atom can donate electron density back into the ring, particularly to the ortho (2,6) and para (4) positions. This resonance donation makes these positions electron-rich and thus more susceptible to electrophilic substitution than in pyridine itself. Conversely, the inductive electron withdrawal by the N⁺–O⁻ group makes the ortho and para carbons electron-deficient and highly activated for nucleophilic attack. This dual reactivity makes pyridine N-oxides exceptionally versatile synthetic intermediates. thieme-connect.de

The introduction of substituents further modifies these electronic properties. Electron-withdrawing groups, such as nitro groups, tend to decrease the N-O bond length, while electron-donating groups have the opposite effect.

Overview of Research Trajectories for Highly Substituted Pyridine N-Oxides, with a Focus on 3,5-Dinitro-4-hydroxypyridine N-oxide

Research into highly substituted pyridine N-oxides is driven by their value as precursors to complex molecules in agrochemicals, pharmaceuticals, and materials science. researchgate.net Dinitropyridines, for example, are precursors to energetic materials and various biologically active compounds. researchgate.net The synthetic strategies to access these molecules generally follow two main pathways: the functionalization of a pre-existing pyridine ring followed by N-oxidation, or the functionalization of a parent pyridine N-oxide.

A common and well-documented transformation is the nitration of pyridine N-oxide. The N-oxide group directs the electrophilic nitration to the 4-position, yielding 4-nitropyridine (B72724) N-oxide. oc-praktikum.deresearchgate.net This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de Similarly, substituted N-oxides can be synthesized and then nitrated. For instance, 3,5-dimethyl-4-nitropyridine-N-oxide, a key intermediate in the synthesis of the drug omeprazole, is prepared by first oxidizing 3,5-lutidine to its N-oxide, followed by nitration at the 4-position. google.compatsnap.comgoogle.com

Within this context of highly functionalized scaffolds lies the specific compound This compound . This molecule is identified by the CAS number 31872-58-9. chemicalbook.com While specific, detailed research publications on the synthesis and reactivity of this particular compound are not prevalent in the surveyed literature, its structure suggests a logical synthetic origin from 4-hydroxypyridine (B47283) N-oxide. The established reactivity of the pyridine N-oxide ring would predict that the electron-donating hydroxyl group at the 4-position, in conjunction with the activating N-oxide, would direct nitration to the 3- and 5-positions. The synthesis would likely involve the treatment of 4-hydroxypyridine N-oxide with a strong nitrating agent, leading to the dinitro-substituted product. The study of such highly substituted compounds is often aimed at creating molecules with specific electronic properties or providing building blocks for further synthetic elaboration.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3,5-dinitropyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O6/c9-5-3(7(11)12)1-6(10)2-4(5)8(13)14/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLPBCRIRBKPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-58-9 | |

| Record name | MLS002706547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 3,5 Dinitro 4 Hydroxypyridine N Oxide and Its Structural Analogs

Established Reaction Pathways for the Synthesis of 3,5-Dinitro-4-hydroxypyridine N-oxide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the controlled functionalization of a pyridine (B92270) N-oxide core. These methods rely on the precise manipulation of electrophilic and nucleophilic substitution reactions.

Strategic Approaches to Multi-Nitration of Pyridine N-Oxides

The N-oxide group fundamentally alters the reactivity of the pyridine ring. It acts as an activating group for electrophilic substitution, directing incoming electrophiles to the 4-position, and to a lesser extent, the 2- and 6-positions. sapub.orgscripps.edu This is in stark contrast to pyridine itself, which undergoes electrophilic substitution only under harsh conditions, primarily at the 3-position. The nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide is a classic example, typically achieved with a mixture of concentrated nitric and sulfuric acids at elevated temperatures. sapub.orgoc-praktikum.de

The introduction of a second nitro group to achieve a dinitro-substituted product requires careful consideration of the directing effects of both the N-oxide and the existing substituents. For instance, the synthesis of the related compound 3,5-dimethyl-4-nitropyridine-N-oxide starts with 3,5-dimethyl pyridine-N-oxide, which is then nitrated. rasayanjournal.co.inpatsnap.com The nitration is directed to the 4-position, which is activated by the N-oxide and sterically accessible.

For the synthesis of this compound, a plausible route involves the double nitration of 4-hydroxypyridine (B47283) N-oxide. researchgate.net The hydroxyl group at C-4 is an ortho-, para-director, while the N-oxide directs to the 4-position. Once the 4-position is occupied, the combined activating effect of the N-oxide and the hydroxyl group directs the incoming nitro groups to the 3- and 5-positions. The reaction typically requires strong nitrating conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid.

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130°C, 3h | 4-Nitropyridine-N-oxide | oc-praktikum.de |

| 3,5-Lutidine-N-oxide | KNO₃ / H₂SO₄ | 60-65°C, 2h | 3,5-Dimethyl-4-nitropyridine-N-oxide | patsnap.compatsnap.com |

| 3-Bromopyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | Heat | 3-Bromo-4-nitropyridine-N-oxide | researchgate.net |

| 3,5-Dimethoxypyridine N-oxide | HNO₃ / H₂SO₄ | Not specified | 3,5-Dimethoxy-2,6-dinitropyridine N-oxide | arkat-usa.org |

Regioselective Hydroxylation and Functional Group Introduction Techniques

Introducing a hydroxyl group onto a pre-nitrated pyridine N-oxide ring is a key synthetic maneuver. Given the electron-deficient nature of dinitropyridine N-oxides, the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). A suitable leaving group at the 4-position, such as a halogen or even a nitro group, can be displaced by a hydroxide (B78521) source.

A notable reaction is the displacement of the nitro group in 4-nitropyridine-N-oxide by hydroxylamine (B1172632), which can be achieved by treatment with an alkaline solution of hydrogen peroxide. researchgate.net This reaction proceeds quickly at moderate temperatures. The presence of two electron-withdrawing nitro groups at the 3- and 5-positions in a precursor like 3,4,5-trinitropyridine N-oxide would significantly activate the C-4 position for nucleophilic attack by hydroxide or other oxygen nucleophiles, leading to the formation of the target compound.

Modern methods for the regioselective hydroxylation of pyridines, such as those involving photochemical valence isomerization of pyridine N-oxides or the use of dearomatized intermediates, also offer potential, albeit less direct, routes to hydroxylated pyridine cores. acs.orgnih.gov

Synthesis from Precursor Molecules via Sequential Transformations

A robust and logical synthesis of this compound involves a sequential transformation starting from a readily available precursor, 4-hydroxypyridine. This multi-step approach allows for controlled functionalization at each stage.

Step 1: N-Oxidation The first step is the oxidation of the pyridine nitrogen. 4-Hydroxypyridine can be converted to 4-hydroxypyridine N-oxide using common oxidizing agents. A widely used method involves reacting the parent pyridine with hydrogen peroxide in glacial acetic acid. arkat-usa.orgorgsyn.org Other reagents like perbenzoic acid are also effective. orgsyn.org This transformation is crucial as it activates the ring for the subsequent nitration step.

Step 2: Dinitration The resulting 4-hydroxypyridine N-oxide is then subjected to dinitration. As discussed previously, the combined directing effects of the N-oxide and the C4-hydroxyl group facilitate the introduction of two nitro groups at the C3 and C5 positions. researchgate.net This reaction requires forceful conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid, to overcome the deactivating effect of the first introduced nitro group for the second nitration to occur. The final product is obtained after careful work-up to neutralize the strong acids and isolate the compound.

Functional Group Interconversions and Derivatization Chemistry of this compound

The multiple functional groups on this compound provide numerous handles for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Transformations of the Hydroxyl Moiety: Etherification, Esterification, and Oxidation Pathways

The hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its pyridone form, is a prime site for derivatization. nih.gov

Etherification: Standard Williamson ether synthesis can be employed to convert the hydroxyl group into an ether. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridinolate anion, followed by reaction with an alkylating agent such as an alkyl halide or tosylate.

Esterification: The hydroxyl group can be readily esterified. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding esters. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is possible. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used to facilitate ester formation under mild conditions. jocpr.com

Oxidation: Oxidation of the 4-hydroxypyridine moiety is complex due to the tautomerism with the 4-pyridone form. The electron-rich nature of the pyridone tautomer makes the ring susceptible to oxidative degradation or ring-opening reactions under harsh conditions. Therefore, synthetic transformations typically focus on the other functional groups.

Chemical Modifications of the Nitro Substituents: Reduction and Displacement Reactions

The two nitro groups are highly reactive and can be selectively transformed to introduce new functionalities.

Reduction: The reduction of aromatic nitro groups is a well-established transformation.

Complete Reduction: Both nitro groups can be reduced to amino groups to form 3,5-Diamino-4-hydroxypyridine N-oxide. This is commonly achieved via catalytic hydrogenation (e.g., using H₂ over Pd/C or PtO₂) or with chemical reducing agents like iron or tin in acidic media. wikipedia.org

Selective Reduction: It is often possible to selectively reduce one nitro group in the presence of another. The choice of reducing agent and reaction conditions is critical. For instance, reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide (Zinin reduction) can sometimes favor the reduction of one nitro group, often the one that is less sterically hindered. stackexchange.comunimi.it

Partial Reduction: Reduction to intermediate oxidation states, such as hydroxylamines, is also possible using specific reagents like zinc dust in aqueous ammonium chloride. wikipedia.org

| Reagent | Product | Comments | Reference |

| H₂, Pd/C or PtO₂ | Amine | General method for complete reduction of nitroarenes. | wikipedia.org |

| Fe, HCl/CH₃COOH | Amine | Classic method (Béchamp reduction), cost-effective. | unimi.it |

| Na₂S₂O₄ | Amine | Mild reducing agent, often chemoselective. | wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine | Allows for partial reduction to the hydroxylamine stage. | wikipedia.org |

| Na₂S / (NH₄)₂S | Amine | Zinin reduction, can offer selectivity in polynitro compounds. | stackexchange.comunimi.it |

Displacement Reactions: The pyridine N-oxide ring, rendered highly electron-deficient by two nitro groups, is exceptionally activated for nucleophilic aromatic substitution (SNAr). The nitro groups themselves can act as leaving groups when attacked by strong nucleophiles. This reactivity is well-documented for related compounds like 4-nitropyridine 1-oxide, where the nitro group can be displaced by nucleophiles like piperidine (B6355638). rsc.org The displacement of bromine atoms in the analogous 3,5-dibromo-4-nitropyridine-N-oxide by various nucleophiles further supports the high reactivity of this system towards SNAr. Therefore, reacting this compound with nucleophiles such as alkoxides, thiols, or amines could lead to the displacement of one or both nitro groups, providing a pathway to a wide array of 3- and 5-substituted 4-hydroxypyridine N-oxides.

Reactivity and Derivatization of the N-Oxide Functionality

The N-oxide functionality is pivotal to the chemical behavior of the pyridine ring, significantly influencing its reactivity towards both electrophiles and nucleophiles. The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the 2- and 4-positions of the ring, while also being inductively electron-withdrawing. This dual nature makes the pyridine N-oxide ring more reactive than pyridine itself. scripps.edu

In the case of this compound, the ring is heavily substituted with both electron-withdrawing (two nitro groups) and electron-releasing (hydroxyl and N-oxide groups) moieties. The most pertinent model for understanding its reactivity is 4-nitropyridine N-oxide, where the nitro group at the 4-position is an excellent leaving group and is readily displaced by a wide range of nucleophiles. researchgate.net This susceptibility to nucleophilic aromatic substitution (SNAr) is a hallmark of pyridine N-oxides activated with strong electron-withdrawing groups at the 4-position. scripps.edu

For this compound, the 4-position is occupied by a hydroxyl group. While OH is not a good leaving group, its acidity is increased by the adjacent nitro groups, and it can be readily deprotonated. The primary sites for derivatization would likely be the hydroxyl group itself (e.g., through O-alkylation to form ethers) or potential reactions involving the N-oxide oxygen.

Furthermore, the N-oxide oxygen can be removed (deoxygenation) to yield the corresponding pyridine derivative. This reaction is a common strategy in pyridine chemistry, where the N-oxide is used to direct substitution to the 4-position, after which the oxygen is removed. researchgate.net

The reactivity of the analogous 4-nitropyridine N-oxide with various nucleophiles provides a clear indication of the types of derivatizations possible at the activated 4-position.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Halide | HCl, HBr | 4-Halopyridine N-oxide | researchgate.net |

| Alkoxide | NaOEt | 4-Alkoxypyridine N-oxide | researchgate.net |

| Amine | Piperidine | 4-Aminopyridine N-oxide derivative | rsc.org |

| Hydroxide | H₂O₂ / OH⁻ | 4-Hydroxypyridine N-oxide | researchgate.net |

Methodological Innovations and Green Chemistry Principles in the Synthesis of this compound

A plausible synthetic pathway to this compound would involve the N-oxidation of a substituted pyridine followed by nitration. Methodological innovations and green chemistry principles can be applied to enhance the efficiency, safety, and environmental profile of this process.

The synthesis would likely commence with the N-oxidation of 4-hydroxypyridine. Traditionally, this is achieved with peroxy acids, but a greener and industrially important method involves the use of hydrogen peroxide, often in acetic acid. arkat-usa.org The use of aqueous hydrogen peroxide is advantageous as its primary byproduct is water. rasayanjournal.co.in However, the reaction can be highly exothermic, and the decomposition of H₂O₂ poses safety risks. Innovations to mitigate these risks include the use of continuous flow microreactors, which offer superior temperature control and safety for potentially hazardous reactions. google.com

The subsequent step is the dinitration of the 4-hydroxypyridine N-oxide intermediate. The standard method for nitrating pyridine N-oxides involves a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. oc-praktikum.de This classic approach, however, generates significant amounts of hazardous nitrogen oxide (NOx) fumes and involves strongly corrosive reagents. google.com

A significant innovation aligned with green chemistry principles is the substitution of nitric acid with a solid nitrate (B79036) salt, such as potassium nitrate, in concentrated sulfuric acid. google.comorgsyn.org This method has been successfully applied to the synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide. patsnap.com The key advantages are the suppression of brown NOx fumes, leading to a friendlier operating environment, and potentially shorter reaction times and higher yields. google.com This approach avoids the large-scale use of highly corrosive fuming nitric acid and reduces environmental pollution. google.com

| Nitration Method | Nitrating Agent | Key Features | Green Chemistry Aspect | Reference |

|---|---|---|---|---|

| Classical Method | Fuming HNO₃ / H₂SO₄ | Effective but harsh conditions; generates NOx fumes. | Low | oc-praktikum.de |

| Innovative/Green Method | KNO₃ / H₂SO₄ | Avoids fuming nitric acid; significantly reduces NOx gas evolution. | High (reduced hazardous reagents and emissions) | google.compatsnap.com |

Comprehensive Analysis of Reactivity and Reaction Mechanisms of 3,5 Dinitro 4 Hydroxypyridine N Oxide

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The reactivity of 3,5-Dinitro-4-hydroxypyridine N-oxide is characterized by a pyridine (B92270) ring that is highly activated towards nucleophilic attack and deactivated towards electrophilic substitution. The presence of the N-oxide group, along with two strongly electron-withdrawing nitro groups, creates significant electron deficiency in the pyridine ring, particularly at the carbon positions ortho and para to the N-oxide. scripps.edubhu.ac.in

Investigation of Nucleophilic Aromatic Substitution Mechanisms on the Pyridine Ring

The pyridine N-oxide ring is inherently more susceptible to nucleophilic attack than pyridine itself. scripps.edu In this compound, this reactivity is further enhanced by the two nitro groups. Nucleophilic aromatic substitution (SNAr) reactions are expected to be a primary mode of reactivity for this compound. The positions most susceptible to nucleophilic attack are the C-2 and C-6 positions, which are ortho to the N-oxide and meta to the nitro groups.

The general mechanism for SNAr on pyridine N-oxides involves the attack of a nucleophile on an electron-deficient carbon atom of the ring, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the N-oxide and nitro groups. Subsequent departure of a leaving group restores the aromaticity of the ring. In the case of this compound, potential leaving groups could be one of the nitro groups, although displacement of a nitro group is generally less common than displacement of a halogen. However, the high degree of activation of the ring may facilitate such reactions.

A study on the related compound 3,5-dibromo-4-nitropyridine-N-oxide highlights the activation of the pyridine ring towards SNAr reactions, where nucleophiles can displace the bromine atoms. A similar reactivity pattern can be anticipated for this compound, where strong nucleophiles could potentially displace a nitro group, particularly under forcing conditions.

| Nucleophile | Potential Product(s) | Reaction Conditions |

| Alkoxide (e.g., CH₃O⁻) | 2-alkoxy-3,5-dinitro-4-hydroxypyridine N-oxide | Elevated temperature |

| Amine (e.g., RNH₂) | 2-amino-3,5-dinitro-4-hydroxypyridine N-oxide | Polar aprotic solvent |

| Thiolate (e.g., RS⁻) | 2-thioether-3,5-dinitro-4-hydroxypyridine N-oxide | Basic conditions |

Electrophilic Attack at the N-Oxide Oxygen and Aromatic Carbon Positions

Electrophilic aromatic substitution on the pyridine ring of this compound is significantly disfavored due to the strong deactivating effects of the N-oxide and the two nitro groups. scripps.edu However, the oxygen atom of the N-oxide group is a site of high electron density and is susceptible to electrophilic attack. thieme-connect.de

Protonation of the N-oxide oxygen is a facile process, and the resulting N-hydroxy pyridinium (B92312) ion is even more deactivated towards electrophilic attack on the ring. scripps.edu Reaction with other electrophiles, such as alkylating or acylating agents, would also occur preferentially at the N-oxide oxygen. For instance, reaction with acetic anhydride (B1165640) could lead to the formation of an O-acetylated intermediate. chemtube3d.com

While direct electrophilic substitution on the aromatic carbons is unlikely, electrophilic attack at the N-oxide oxygen can be the first step in a variety of transformations. For example, reaction with phosphorus oxychloride (POCl₃) is a common method for introducing a chlorine atom at the 2- or 4-position of a pyridine N-oxide, followed by deoxygenation. chemtube3d.com However, in the case of this compound, the 4-position is already substituted, and the 2- and 6-positions are sterically hindered by the adjacent nitro and hydroxyl groups.

Redox Chemistry and Electron Transfer Processes Involving this compound

The presence of multiple reducible and oxidizable functional groups in this compound gives rise to a rich redox chemistry. The nitro groups are readily reducible, while the hydroxyl group and the N-oxide functionality can potentially undergo oxidation.

Mechanistic Pathways of Nitro Group Reduction

The reduction of aromatic nitro compounds is a well-established transformation that can proceed through various pathways to yield a range of products, including nitroso, hydroxylamino, and amino derivatives. thieme-connect.dewikipedia.org The specific outcome of the reduction depends on the reducing agent and the reaction conditions.

The generally accepted mechanism for the catalytic hydrogenation of a nitro group to an amine proceeds in a stepwise manner via nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de Condensation reactions between these intermediates can also lead to the formation of azoxy and azo compounds. thieme-connect.de

For this compound, selective reduction of one nitro group over the other is a potential challenge. The steric and electronic environment around each nitro group will influence its reactivity. A variety of reducing agents can be employed for the reduction of nitroarenes, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel), metal-acid combinations (e.g., Fe in acidic media), and other reagents like sodium hydrosulfite. wikipedia.org

The choice of reducing agent can also influence the chemoselectivity of the reduction. For instance, certain reagents may selectively reduce the nitro groups without affecting the N-oxide functionality, while others may lead to the reduction of both.

| Reducing Agent | Potential Product(s) |

| H₂, Pd/C | 3,5-Diamino-4-hydroxypyridine N-oxide |

| Fe, CH₃COOH | 3,5-Diamino-4-hydroxypyridine N-oxide |

| Na₂S₂O₄ | 3-Amino-5-nitro-4-hydroxypyridine N-oxide (selective reduction) |

| Zn, NH₄Cl | 3,5-Di(hydroxylamino)-4-hydroxypyridine N-oxide |

Oxidation Reactions of the Hydroxyl Group and N-Oxide Functionality

The hydroxyl group at the 4-position of the pyridine ring can potentially be oxidized. However, the electron-deficient nature of the ring may make this oxidation more difficult compared to that of a simple phenol. Strong oxidizing agents would likely be required, and such conditions might also lead to degradation of the molecule.

The N-oxide functionality itself can act as an oxidant in certain reactions. thieme-connect.deorganic-chemistry.org For example, pyridine N-oxides can be used to oxidize alkynes in the presence of a gold catalyst. organic-chemistry.org In the context of this compound, the N-oxide could potentially participate in intramolecular oxidation-reduction reactions under specific conditions, although such reactivity has not been explicitly reported for this compound.

Deoxygenation of the N-oxide is a common transformation and can be considered a reduction of the N-oxide functionality. arkat-usa.org This can be achieved using various reagents, such as phosphorus trichloride (B1173362) (PCl₃) or by catalytic hydrogenation under more vigorous conditions.

Intramolecular Rearrangements and Tautomeric Equilibria in this compound

The structure of this compound allows for the possibility of intramolecular rearrangements and the existence of tautomeric equilibria.

One potential rearrangement is the Meisenheimer rearrangement, which is known for certain tertiary amine N-oxides and involves the migration of a group from the nitrogen to the oxygen atom. researchgate.net However, this type of rearrangement is typically observed with specific migrating groups like allyl or benzyl (B1604629) and is less likely to occur with the pyridine ring itself.

A more relevant dynamic process for this molecule is tautomerism. The presence of the 4-hydroxyl group on the pyridine N-oxide ring allows for keto-enol tautomerism. The compound can exist in equilibrium between the 4-hydroxypyridine (B47283) N-oxide form and the 1-hydroxy-4-pyridone form. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the other substituents on the ring. A study on the tautomerism of 2- and 4-hydroxy-pyridine 1-oxides provides a basis for understanding this phenomenon. rsc.org

Furthermore, the IUPAC name for the related non-N-oxidized compound, 3,5-Dinitro-4-hydroxypyridine, is given as 3,5-dinitro-1H-pyridin-4-one, suggesting a preference for the keto tautomer in that case. nih.gov It is plausible that a similar equilibrium exists for the N-oxide derivative, with the zwitterionic pyridone form being a significant contributor, especially in polar solvents.

N-Oxide Rearrangement Pathways

The N-oxide functional group in pyridine N-oxides is known to undergo various rearrangement reactions, often initiated by thermal or photochemical stimuli. These rearrangements can lead to a variety of isomeric products. For pyridine N-oxides in general, common rearrangement pathways include the Meisenheimer rearrangement, which typically involves the migration of an alkyl or aryl group from the nitrogen to the oxygen of the N-oxide, though this is more relevant for N-alkoxy or N-aryl pyridinium N-oxides. synarchive.comscripps.edu

Given the electronic nature of the pyridine ring, substituted with two strong electron-withdrawing nitro groups, the N-O bond is expected to be relatively weak, potentially facilitating rearrangements. Thermal rearrangements of substituted pyridine N-oxides can lead to the formation of pyridones or other isomers. For example, the thermal rearrangement of tertiary amine N-oxides to tertiary N-alkoxyamines is a well-established reaction. synarchive.com While not a direct analogue, this highlights the potential for intramolecular rearrangements involving the N-O bond.

Prototropic Tautomerism Involving the Hydroxyl and Pyridone Forms

This compound can exist in two tautomeric forms: the 4-hydroxy form and the 4-pyridone form. This prototropic tautomerism involves the migration of a proton between the hydroxyl oxygen and the ring nitrogen. The equilibrium between these two forms is a crucial aspect of the compound's chemistry, influencing its physical and chemical properties.

The position of the tautomeric equilibrium in hydroxypyridines is known to be significantly influenced by the solvent polarity and the electronic nature of the substituents on the pyridine ring. rsc.orgwuxibiology.comsemanticscholar.org In general, the pyridone form is favored in polar solvents due to its higher dipole moment, while the hydroxypyridine form can be more stable in the gas phase or in nonpolar solvents. wayne.edu Computational studies on 4-hydroxypyridine have shown that the pyridone tautomer is more stable in condensed phases. wayne.edu

For this compound, the presence of two strongly electron-withdrawing nitro groups at the 3 and 5 positions is expected to significantly influence the tautomeric equilibrium. These groups withdraw electron density from the ring, which can affect the relative stabilities of the two tautomers. Spectroscopic methods such as UV-Vis and NMR are powerful tools for studying these equilibria. semanticscholar.org While specific experimental data on the tautomeric equilibrium constant (KT) for this compound is not available in the surveyed literature, studies on related substituted hydroxypyridines provide a framework for understanding this phenomenon. semanticscholar.org

| Factor | Influence on Equilibrium | Predominant Form |

|---|---|---|

| Solvent Polarity | Increasing polarity stabilizes the more polar tautomer. | Pyridone form in polar solvents. wayne.edu |

| Hydrogen Bonding | Intermolecular hydrogen bonding can favor the pyridone form. | Pyridone form in protic solvents. |

| Substituent Effects | Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, shifting the equilibrium. | Dependent on substituent position and nature. semanticscholar.org |

| Physical State | The gas phase often favors the less polar tautomer. | Hydroxypyridine form may be more prevalent in the gas phase. wayne.edu |

Acid-Base Chemistry and Protonation/Deprotonation Equilibria of the Chemical Compound

The acid-base properties of this compound are complex, with multiple potential sites for protonation and deprotonation. The presence of the hydroxyl group, the N-oxide, and the acidic C-H protons on the pyridine ring, influenced by the electron-withdrawing nitro groups, all contribute to its acid-base behavior.

The hydroxyl group at the 4-position is expected to be acidic, and its acidity will be significantly enhanced by the two adjacent nitro groups, which can stabilize the resulting phenoxide-like anion through resonance. This is analogous to the high acidity of dinitrophenols. nih.gov

The N-oxide group is basic and can be protonated. However, the basicity of the N-oxide in pyridine N-oxides is generally much lower than that of the parent pyridine. For pyridine-N-oxide itself, the pKa of the conjugate acid is approximately 0.8, compared to 5.2 for pyridine. wikipedia.org The electron-withdrawing nitro groups in this compound would be expected to further decrease the basicity of the N-oxide oxygen.

The protonation/deprotonation equilibria can be characterized by pKa values. While the PubChem database for 3,5-Dinitro-4-hydroxypyridine indicates the presence of dissociation constants, specific pKa values are not provided. nih.gov However, based on the chemistry of related compounds, we can infer the likely acidic and basic sites.

Potential Protonation/Deprotonation Equilibria:

Deprotonation of the hydroxyl group: This is expected to be the most significant acidic dissociation, leading to the formation of a resonance-stabilized anion.

Protonation of the N-oxide oxygen: This would occur in strongly acidic conditions.

Protonation of a nitro group oxygen: This is less likely but possible under very strong acidic conditions.

Deprotonation of a ring C-H: The acidity of the ring protons is enhanced by the nitro groups, but this is generally a much less favorable process compared to the deprotonation of the hydroxyl group.

| Functional Group | Acid/Base Character | Expected pKa Range (Qualitative) | Influencing Factors |

|---|---|---|---|

| 4-Hydroxyl Group | Acidic | Low (Strongly Acidic) | Electron-withdrawing effect of two nitro groups. nih.gov |

| N-Oxide Group | Weakly Basic | Very Low (pKa of conjugate acid) | Electron-withdrawing effect of nitro groups reduces basicity. wikipedia.org |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3,5 Dinitro 4 Hydroxypyridine N Oxide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The formation of an N-oxide in a pyridine (B92270) ring significantly alters its electronic structure, which is reflected in the chemical shifts of its carbon and hydrogen atoms. cdnsciencepub.com Generally, upon N-oxidation, the ortho (C2, C6) and para (C4) positions experience an upfield shift (to a lower ppm value) in ¹³C NMR spectra, while the meta (C3, C5) positions undergo a downfield shift. cdnsciencepub.com This is attributed to changes in the resonance and electric field effects. cdnsciencepub.com

For 3,5-Dinitro-4-hydroxypyridine N-oxide, the pyridine ring is substituted with two nitro groups, a hydroxyl group, and the N-oxide functionality. These substituents exert strong electronic effects, further influencing the chemical shifts. The two magnetically equivalent protons at the C2 and C6 positions would be expected to appear as a single resonance in the ¹H NMR spectrum. The chemical shift of these protons would be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing nitro groups and the positively charged nitrogen of the N-oxide.

In the ¹³C NMR spectrum, five distinct carbon signals would be anticipated. The chemical shifts would be influenced by the combined effects of N-oxidation and the substituents. For comparison, the ¹³C NMR chemical shifts for the parent pyridine N-oxide are approximately 125.3 ppm, 125.5 ppm, and 138.5 ppm. rsc.org The presence of nitro groups typically causes a significant downfield shift for the carbons to which they are attached and an upfield shift for adjacent carbons. The hydroxyl group at the C4 position would also influence the chemical shifts of the surrounding carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2/H-6 | ~ 8.5 - 9.5 | - | s |

| C-2/C-6 | - | ~ 140 - 150 | s |

| C-3/C-5 | - | ~ 135 - 145 | s |

| C-4 | - | ~ 150 - 160 | s |

Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure. For this compound, these techniques would be invaluable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. In this specific molecule, with only one set of equivalent protons, a standard COSY spectrum would not be expected to show any cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signal observed in the ¹H NMR spectrum to the C2/C6 carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy Techniques for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹. The N-oxide group (N→O) has a characteristic stretching vibration that is sensitive to the electronic nature of the pyridine ring, generally appearing in the 1200-1300 cm⁻¹ region. The O-H stretching of the hydroxyl group would be observed as a broad band in the region of 3200-3600 cm⁻¹, with its broadness indicative of hydrogen bonding. Aromatic C-H stretching vibrations would be expected above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations would appear in the 1400-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, and it is particularly useful for identifying vibrations of symmetric, non-polar bonds. For this compound, the symmetric stretching vibrations of the nitro groups and the breathing modes of the pyridine ring would be expected to give strong signals in the Raman spectrum. The high degree of symmetry in this molecule would lead to distinct and informative Raman bands.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | > 3000 | Strong |

| C=C / C=N | Ring Stretching | 1400-1650 | Strong |

| NO₂ | Asymmetric Stretch | 1500-1600 | Moderate |

| NO₂ | Symmetric Stretch | 1300-1400 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₃N₃O₅), the expected exact mass would be approximately 201.0073 g/mol .

Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 202 would likely be observed. In electron ionization (EI), the molecular ion peak [M]⁺ at m/z 201 would be expected. The fragmentation pattern would provide valuable structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). For pyridine N-oxides, a characteristic fragmentation is the loss of an oxygen atom (16 Da) from the N-oxide group.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₅H₄N₃O₅⁺ | 202 | Protonated Molecule (ESI) |

| [M]⁺ | C₅H₃N₃O₅⁺ | 201 | Molecular Ion (EI) |

| [M-O]⁺ | C₅H₃N₃O₄⁺ | 185 | Loss of N-oxide oxygen |

| [M-NO]⁺ | C₅H₃N₂O₄⁺ | 171 | Loss of NO |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (C₅H₃N₃O₅), HRMS provides an exact mass that can be used to confirm its molecular formula. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 185.00727020 Da. nih.gov

Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that closely matches this theoretical value, usually within a few parts per million (ppm). The high precision of this technique allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule that could be observed in an HRMS experiment. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 186.01454 |

| [M+Na]⁺ | 207.99648 |

| [M-H]⁻ | 183.99998 |

| [M+NH₄]⁺ | 203.04108 |

| [M]⁺ | 185.00671 |

This interactive table is based on predicted values.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides insight into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, fragmentation pathways can be proposed based on the known behavior of pyridine N-oxides and nitroaromatic compounds. researchgate.netnih.gov

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo characteristic fragmentation patterns. A primary and diagnostic fragmentation for N-oxides is the loss of the oxygen atom from the N-oxide moiety, a process often referred to as deoxygenation. nih.gov Other plausible fragmentation pathways include the sequential loss of nitro groups (NO₂) or related neutral species like NO or HNO₂.

Proposed Fragmentation Pathways for [M+H]⁺ (m/z 186.0145)

Loss of Oxygen: A neutral loss of 16 Da, corresponding to the oxygen atom of the N-oxide, is a common fragmentation pathway for this class of compounds. nih.gov

[C₅H₄N₃O₅]⁺ → [C₅H₄N₃O₄]⁺ + O (m/z 170.0198)

Loss of Nitrous Acid: Elimination of a nitro group as nitrous acid (HNO₂) is a possible pathway.

[C₅H₄N₃O₅]⁺ → [C₅H₂N₂O₃]⁺ + HNO₂ (m/z 136.0093)

Loss of Nitrogen Dioxide: Cleavage of a C-N bond can result in the loss of a nitrogen dioxide radical (NO₂•).

[C₅H₄N₃O₅]⁺ → [C₅H₄N₂O₃]⁺• + NO₂• (m/z 140.0222)

These proposed pathways help to confirm the connectivity of the atoms within the molecule and the presence of key functional groups such as the N-oxide and nitro substituents.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a monohydrate of the title compound has been reported, revealing that it crystallizes in a tautomeric form, 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate. researchgate.net This indicates that in the solid state, the proton from the hydroxyl group has migrated to the N-oxide oxygen. The analysis was performed on pale yellow crystals grown from an aqueous solution. researchgate.net

| Parameter | Value |

| Formula | C₅H₅N₃O₇ |

| Crystal System | Tetragonal |

| Space Group | P421m |

| a (Å) | 13.113(5) |

| c (Å) | 4.941(3) |

| Volume (ų) | 849.6 |

| Z | 4 |

This interactive table displays the crystallographic data for this compound monohydrate. researchgate.net

Crystallographic Analysis of Molecular Conformation and Bond Parameters

The X-ray diffraction study provides detailed information on the geometry of the molecule in the solid state. researchgate.net The pyridine ring is essentially planar, as expected for an aromatic system. The nitro groups are slightly twisted out of the plane of the pyridine ring.

The analysis reveals key bond lengths that confirm the tautomeric state of the molecule. The C1—O1 distance of 1.242(5) Å is characteristic of a carbon-oxygen double bond (carbonyl group), while the N1—O2 distance is 1.389(5) Å, consistent with a nitrogen-oxygen single bond in the N-hydroxy group. researchgate.net The average N—O distance within the nitro groups is 1.222(3) Å. researchgate.net

Selected Bond Lengths

| Bond | Length (Å) |

| C1—O1 | 1.242(5) |

| N1—O2 | 1.389(5) |

| C1—C2 | 1.450(5) |

| N—O (nitro avg.) | 1.222(3) |

This interactive table presents key bond lengths from the crystallographic analysis. researchgate.netresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the water molecule of hydration. The analysis shows that the water molecule acts as a hydrogen bond donor, connecting to the oxygen atoms of the nitro groups of four adjacent molecules. researchgate.net

Theoretical and Computational Chemistry Investigations of 3,5 Dinitro 4 Hydroxypyridine N Oxide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No specific DFT studies on 3,5-Dinitro-4-hydroxypyridine N-oxide were found. Such studies would typically provide information on optimized geometry, vibrational frequencies, and electronic properties.

A search for high-level ab initio calculations for this molecule did not yield any specific results. These methods would offer a more precise characterization of its electronic structure.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound is not available in the current literature.

No studies were found that calculated or discussed the aromaticity indices or electron delocalization specifically for the pyridine (B92270) N-oxide ring in this compound.

Computational Modeling of Reaction Pathways and Transition States

There is no available research on the computational modeling of reaction pathways or the identification of transition states involving this compound.

Prediction of Reaction Energetics and Kinetic Barriers

A computational investigation into the reaction energetics and kinetic barriers of this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). These calculations would be crucial for understanding the compound's stability, decomposition pathways, and potential reactivity.

Researchers would likely focus on key unimolecular and bimolecular reactions. For an energetic material, the primary interest would be in the initial steps of thermal decomposition. This would involve calculating the energies of various bond dissociations, such as the C-NO₂, N-O, and C-H bonds, to identify the weakest link and thus the most probable initial decomposition step.

The process would involve:

Geometry Optimization: Calculating the lowest energy structure of the reactant molecule.

Transition State Searching: Identifying the saddle point on the potential energy surface that connects the reactant to its products for a specific reaction. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) to correct the electronic energies.

The key outputs from these calculations would be the activation energy (Ea) , which is the energy difference between the transition state and the reactants, and the reaction enthalpy (ΔHrxn) , the energy difference between the products and the reactants. This data would be compiled into tables to compare different decomposition channels.

Table 1: Hypothetical Data Table for Predicted Reaction Energetics and Kinetic Barriers

| Reaction Pathway | Description | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

|---|---|---|---|

| 1 | C-NO₂ Homolysis | Data not available | Data not available |

| 2 | N-O Bond Cleavage | Data not available | Data not available |

| 3 | H-transfer to Nitro Group | Data not available | Data not available |

This table is for illustrative purposes only. No published data exists for this compound.

Mechanistic Probing using Molecular Dynamics Simulations (if applicable)

To complement the static quantum mechanical calculations, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound at the atomic level, particularly under conditions of high temperature and pressure that mimic detonation.

Using a reactive force field (like ReaxFF), large-scale MD simulations can model the complex chemical reactions that occur during decomposition. These simulations can reveal intricate reaction mechanisms, identify key intermediates, and predict the final decomposition products. Researchers would analyze the simulation trajectories to track the formation and breaking of chemical bonds over time, providing a movie-like view of the decomposition process. This method is particularly useful for identifying complex, multi-step reaction pathways that are difficult to predict with static methods alone.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be used to aid in experimental characterization. For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) would be used.

Infrared (IR) Spectroscopy: By performing frequency calculations on the optimized geometry of the molecule, a theoretical IR spectrum can be generated. The vibrational frequencies and their corresponding intensities can be calculated and compared to experimental spectra to confirm the molecular structure and identify characteristic functional groups, such as the N-O stretch of the N-oxide, the symmetric and asymmetric stretches of the NO₂ groups, and the O-H stretch.

UV-Vis Spectroscopy: TD-DFT calculations would be used to predict the electronic transitions of the molecule. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is particularly relevant for highly conjugated and chromophoric systems like nitroaromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity of the atoms in the molecule.

The comparison between computationally predicted and experimentally measured spectra serves as a critical validation of both the theoretical model and the experimental structure determination.

Table 2: Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Method | Calculated Value | Experimental Value |

|---|---|---|

| IR (cm⁻¹) | ||

| ν(O-H) | Data not available | Data not available |

| νasym(NO₂) | Data not available | Data not available |

| νsym(NO₂) | Data not available | Data not available |

| ν(N-O) | Data not available | Data not available |

| UV-Vis (nm) | ||

| λmax | Data not available | Data not available |

| ¹H NMR (ppm) | ||

| H-2/H-6 | Data not available | Data not available |

| ¹³C NMR (ppm) | ||

| C-2/C-6 | Data not available | Data not available |

| C-3/C-5 | Data not available | Data not available |

This table is for illustrative purposes only. No published data exists for this compound.

Coordination Chemistry and Metal Complexation Research Involving 3,5 Dinitro 4 Hydroxypyridine N Oxide

Ligand Design and Synthetic Strategies utilizing 3,5-Dinitro-4-hydroxypyridine N-oxide

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and properties of the resulting metal complexes. This compound, often referred to in literature as 3,5-dinitropyrid-4-one-N-hydroxylate (4HDNPO), presents a compelling scaffold for ligand design due to its array of potential coordination sites: the N-oxide oxygen, the hydroxyl oxygen, and the oxygen atoms of the nitro groups.

Synthetic strategies for incorporating this ligand into metal complexes are typically straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent, such as water. The isolation of crystalline products is frequently achieved through slow evaporation of the solvent. For instance, the synthesis of transition metal complexes with manganese(II), zinc(II), and cadmium(II) involves the use of their respective carbonate salts in aqueous solutions. nih.gov Similarly, complexes with alkali metals like rubidium and cesium have been successfully synthesized and crystallized from water. researchgate.net

Exploration of Coordination Modes and Metal Binding Sites

The multifunctionality of this compound allows for various coordination modes, making it a subject of detailed structural investigations to elucidate its binding preferences with different metal centers.

Coordination through the N-Oxide Oxygen Atom

Pyridine (B92270) N-oxides are well-established ligands that typically coordinate to metal ions through the exocyclic oxygen atom. wikipedia.org This mode of interaction is a prominent feature in the coordination chemistry of this compound. The N-oxide group, with its available lone pairs of electrons on the oxygen atom, acts as a potent donor, forming stable coordinate bonds with a variety of metal ions.

Involvement of the Hydroxyl Oxygen in Metal Chelation

The presence of the hydroxyl group at the 4-position introduces the possibility of chelation, where the ligand can bind to a metal center through both the N-oxide oxygen and the hydroxyl oxygen, forming a stable five-membered ring. This bidentate coordination mode significantly enhances the stability of the resulting metal complex. Structural studies on related hydroxypyridinone-based chelators have demonstrated their high affinity for hard metal ions through the formation of such stable chelate rings.

Bridging Ligand Behavior in Polymetallic Complexes

Beyond its role as a monodentate or bidentate ligand, this compound has the capacity to act as a bridging ligand, connecting two or more metal centers to form polymetallic complexes. This bridging can occur through either the N-oxide oxygen or the hydroxyl oxygen, leading to the formation of one-, two-, or three-dimensional coordination polymers. Research on rubidium and cesium complexes with this ligand has highlighted the crucial role of bridging oxygen atoms in the construction of two- and three-dimensional networks. researchgate.net

Synthesis and Structural Characterization of Transition Metal and Main Group Complexes

A number of transition metal and main group element complexes of this compound have been synthesized and structurally characterized, providing valuable insights into its coordination behavior.

Synthetic Methodologies for Metal-Ligand Adducts

The synthesis of metal-ligand adducts of this compound generally involves the reaction of the ligand with a suitable metal salt in an aqueous medium. For example, the preparation of zinc(II) and cadmium(II) complexes involves the reaction of the ligand with zinc carbonate and cadmium carbonate, respectively, in water. The resulting complexes are often obtained as crystalline solids upon slow evaporation of the solvent. nih.gov Similarly, the reaction of the ligand with rubidium or cesium salts in water yields crystalline complexes of these alkali metals. researchgate.net

The structural characterization of these complexes is predominantly carried out using single-crystal X-ray diffraction, which provides precise information about the coordination geometry, bond lengths, and bond angles. Spectroscopic techniques such as FT-IR are also employed to confirm the coordination of the ligand to the metal ion. nih.gov

Detailed structural analyses have revealed that in the case of zinc(II) and cadmium(II) complexes, the metal centers adopt a slightly distorted octahedral geometry. nih.gov The coordination sphere is completed by four water molecules and two this compound ligands. nih.gov For the rubidium and cesium complexes, the coordination sphere around the metal ion is composed exclusively of oxygen atoms from the ligand. researchgate.net The coordination numbers for these alkali metal ions can be quite high, ranging from 8 to 12. researchgate.net

Below is a table summarizing the crystallographic data for some of the reported metal complexes of this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Zn(4DNPO)₂(H₂O)₄ | C₁₀H₁₂N₆O₁₄Zn | Monoclinic | P2(1)/n | 8.4154(7) | 9.9806(8) | 10.5695(8) | 97.3500(10) |

| Cd(4DNPO)₂(H₂O)₄ | C₁₀H₁₂CdN₆O₁₄ | Monoclinic | P2(1)/n | 8.5072(7) | 10.2254(8) | 10.5075(8) | 96.6500(10) |

Spectroscopic and Crystallographic Probing of Complex Structures

The elucidation of the three-dimensional structures and bonding characteristics of metal complexes involving this compound is heavily reliant on spectroscopic and crystallographic techniques. These methods provide invaluable insights into the coordination environment of the metal centers and the role of the ligand in complex formation. Research in this area has successfully characterized a number of transition metal complexes, revealing key structural features.

Infrared (FT-IR) spectroscopy is a fundamental tool for probing the coordination of the this compound ligand to metal ions. The vibrational frequencies of the ligand are sensitive to coordination, and shifts in characteristic bands can confirm the involvement of specific functional groups in bonding. For instance, in the free ligand, the N-O stretching vibration of the N-oxide group, the C=O stretching of the pyridone form, and the symmetric and asymmetric stretching vibrations of the nitro groups appear at specific wavenumbers. Upon complexation, shifts in these bands are indicative of coordination.

In a study of transition metal complexes with 3,5-dinitropyrid-4-one-N-hydroxide (a tautomer of this compound), significant shifts in the IR spectra were observed for Mn(II), Zn(II), and Cd(II) complexes. arxiv.org For the Mn(II) complex, prominent bands were observed at 1666 cm⁻¹ (C=O), 1489 cm⁻¹ (asymmetric N-O of NO₂), 1344 cm⁻¹ (symmetric N-O of NO₂), and 1239 cm⁻¹ (N-O of the pyridine N-oxide). arxiv.org Similar characteristic bands were reported for the Zn(II) and Cd(II) complexes, confirming the coordination of the ligand to the metal centers. arxiv.org

Table 1: Selected FT-IR Spectral Data (cm⁻¹) for Metal Complexes of this compound

| Vibrational Mode | Mn(II) Complex | Zn(II) Complex | Cd(II) Complex |

|---|---|---|---|

| ν(C=O) | 1666 | 1663 | Not Reported |

| νₐₛ(N-O of NO₂) | 1489 | 1491 | Not Reported |

| νₛ(N-O of NO₂) | 1344 | 1346 | Not Reported |

Data sourced from a study on 3,5-dinitropyrid-4-one-N-hydroxide complexes. arxiv.org

These complexes crystallize in the monoclinic space group P2(1)/n. arxiv.org The central metal ion in both structures is in a slightly distorted octahedral coordination environment. The equatorial plane is occupied by four water molecules, while the two axial positions are taken by the 3,5-dinitropyrid-4-one-N-hydroxide ligands, which coordinate through the oxygen atom of the N-oxide group. arxiv.org The extensive network of hydrogen bonding and π-π stacking interactions observed in the crystal structures contributes to their stability. arxiv.org

Table 2: Selected Crystallographic Data for Metal Complexes of this compound

| Parameter | Zn(C₅H₂N₃O₅)₂(H₂O)₄ | Cd(C₅H₂N₃O₅)₂(H₂O)₄ |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2(1)/n | P2(1)/n |

| a (Å) | 8.4154(7) | 8.5072(7) |

| b (Å) | 9.9806(8) | 10.2254(8) |

| c (Å) | 10.5695(8) | 10.5075(8) |

| β (°) | 97.3500(10) | 96.6500(10) |

Data sourced from a study on 3,5-dinitropyrid-4-one-N-hydroxide complexes. arxiv.org

Theoretical Insights into the Electronic and Geometric Structure of Metal Complexes of this compound

While experimental techniques like spectroscopy and crystallography provide a macroscopic view of the structure and bonding in metal complexes of this compound, theoretical and computational methods offer a microscopic understanding of their electronic and geometric properties. Density Functional Theory (DFT) is a particularly powerful tool for investigating the nature of metal-ligand interactions, predicting molecular geometries, and analyzing electronic structures.

Although specific DFT studies on the metal complexes of this compound are not extensively documented in the current literature, the principles of such investigations can be inferred from computational studies on related systems, such as other transition metal complexes and substituted pyridine N-oxides.

Theoretical calculations can be employed to optimize the geometry of the metal complexes, providing bond lengths and angles that can be compared with experimental data from X-ray crystallography. These calculations can also predict the most stable coordination modes of the this compound ligand, for instance, whether it acts as a monodentate or bidentate ligand, and which of its oxygen or nitrogen atoms are involved in coordination.

Furthermore, computational analysis provides a detailed picture of the electronic structure of these complexes. Molecular orbital (MO) analysis can elucidate the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are crucial in determining the chemical reactivity, electronic spectra, and magnetic properties of the complexes. For instance, the HOMO-LUMO energy gap is an important indicator of the kinetic stability of the complex.

Natural Bond Orbital (NBO) analysis is another valuable computational tool that can be used to understand the charge distribution within the complex and the nature of the metal-ligand bonds. This analysis can quantify the extent of charge transfer from the ligand to the metal ion and provide insights into the covalent and ionic character of the coordination bonds.

In the context of this compound complexes, theoretical studies would be instrumental in understanding the influence of the electron-withdrawing nitro groups on the electronic properties of the ligand and, consequently, on the stability and reactivity of the resulting metal complexes. Such studies could also predict and explain the spectroscopic properties, such as the vibrational frequencies observed in IR spectra and the electronic transitions seen in UV-Vis spectra. While detailed computational data for these specific complexes is awaited, the application of these theoretical methods holds great promise for a deeper understanding of their chemistry.

Exploratory Research Avenues and Mechanistic Applications of 3,5 Dinitro 4 Hydroxypyridine N Oxide

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of 3,5-Dinitro-4-hydroxypyridine N-oxide is largely dictated by the interplay of its functional groups. The electron-withdrawing nitro groups render the pyridine (B92270) ring susceptible to nucleophilic attack, while the N-oxide functionality can influence the regioselectivity of such reactions and can also be a source of oxygen for transfer reactions. scripps.edu The hydroxyl group, in turn, can be derivatized or can participate in intramolecular transformations.

Precursor for Nitrogen-Containing Heterocycles

The electron-deficient nature of the pyridine ring in this compound makes it an excellent starting point for the synthesis of various nitrogen-containing heterocycles. Nucleophilic aromatic substitution (SNAr) reactions are a key transformation for this class of compounds. researchgate.net While specific examples detailing the reactions of this compound are not extensively documented in readily available literature, the reactivity of analogous dinitropyridines and pyridine N-oxides provides a strong basis for its potential applications. researchgate.netresearchgate.net

For instance, the nitro groups can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. researchgate.net These reactions could lead to the formation of substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. Furthermore, the inherent functionality of the molecule could be exploited to construct fused heterocyclic systems. For example, intramolecular cyclization reactions involving the hydroxyl group and a suitably positioned substituent could lead to the formation of furopyridine derivatives. semanticscholar.org The N-oxide group can also be deoxygenated at various stages of a synthetic sequence to yield the corresponding pyridine derivative. scripps.edu

The following table outlines potential reactions of this compound for the synthesis of nitrogen-containing heterocycles, based on the known chemistry of related compounds.

| Nucleophile | Potential Product | Heterocycle Formed |

| Primary Amine (R-NH₂) | Substituted aminopyridine | Pyridine |

| Hydrazine (N₂H₄) | Fused pyrazolopyridine | Pyrazole, Pyridine |

| Guanidine | Fused pyrimidopyridine | Pyrimidine, Pyridine |

| Active Methylene Compound | Fused quinoline (B57606) derivative | Quinoline |

Building Block for Complex Natural Product Analogs

While direct applications of this compound in the total synthesis of natural products are not prominently reported, its potential as a building block for the synthesis of complex natural product analogs is significant. Many natural products contain highly substituted pyridine or piperidine (B6355638) cores. nih.govmdpi.comscience.gov The functional group handles on this compound allow for stepwise modification and elaboration to construct fragments of these complex molecules.

The nitro groups, for example, can be reduced to amino groups, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The hydroxyl group can be protected and deprotected as needed, or it can be used to introduce other functionalities. The pyridine N-oxide itself can direct ortho-lithiation, allowing for the introduction of substituents at the C-2 and C-6 positions. scripps.edu This rich chemistry makes it a plausible starting material for the synthesis of analogs of natural products that feature a polysubstituted pyridine ring, enabling the exploration of structure-activity relationships.

Conceptual Framework for Energetic Material Research based on the Compound's Structure

The presence of multiple nitro groups and an N-oxide functionality in this compound suggests its potential as an energetic material. The combination of a fuel component (the pyridine ring) and an oxidizer (the nitro and N-oxide groups) within the same molecule is a hallmark of high-energy density materials. mdpi.com

Theoretical Energy Release Calculations and Structural Stability Analysis

The performance of an energetic material is often assessed through theoretical calculations of its detonation properties, such as detonation velocity (D) and detonation pressure (P), as well as its thermal stability. doe.gov While specific experimental or theoretical data for this compound is scarce in the public domain, computational methods, such as density functional theory (DFT), can be employed to predict these properties. mdpi.comdoe.gov

The heat of formation is a critical parameter in these calculations, and for nitro-containing heterocyclic compounds, it is often positive, contributing to a higher energy release upon decomposition. rsc.orgresearchgate.net The oxygen balance of the molecule, which is a measure of the degree to which the compound can oxidize its own carbon and hydrogen atoms to CO, CO₂, and H₂O, is another important factor. The presence of the N-oxide group can improve the oxygen balance, potentially leading to more complete combustion and a higher energy output. mdpi.com

Structural stability is also a key consideration for any potential energetic material. The presence of intramolecular and intermolecular hydrogen bonding, facilitated by the hydroxyl group, could contribute to a more stable crystal lattice and, consequently, lower sensitivity to impact and friction. rsc.org Computational analysis of the bond dissociation energies can help to identify the weakest bonds in the molecule and predict the initial steps of its thermal decomposition. mdpi.com

The following table presents a conceptual comparison of the structural features of this compound with those of a well-known energetic material, TNT (2,4,6-Trinitrotoluene), to highlight its potential.

| Feature | This compound | 2,4,6-Trinitrotoluene (TNT) |

| Oxidizing Groups | Two -NO₂, one N-oxide | Three -NO₂ |

| Fuel Component | Pyridine Ring | Toluene Ring |

| Potential for H-Bonding | Yes (-OH group) | No |

| Oxygen Balance | Potentially higher due to N-oxide | Moderate |

Computational Design of High-Energy Density Materials Scaffolds

This compound can serve as a valuable scaffold for the computational design of new high-energy density materials (HEDMs). mdpi.com By systematically modifying its structure in silico and calculating the energetic properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental evaluation. doe.gov

Strategies for designing new HEDMs based on this scaffold could include:

Introduction of additional energetic functionalities: Replacing the hydroxyl group with other energetic moieties like azido (B1232118) (-N₃), nitrato (-ONO₂), or additional nitro groups could significantly enhance the energetic performance. rsc.org

Formation of energetic salts: The acidic nature of the hydroxyl group allows for the formation of salts with nitrogen-rich bases like ammonia, hydrazine, or guanidine. These salts can have improved thermal stability and detonation properties compared to the parent compound. rsc.org

Construction of fused-ring systems: Fusing other heterocyclic rings with energetic properties, such as triazoles or tetrazoles, onto the pyridine core could lead to novel HEDMs with high densities and heats of formation. mdpi.com

Computational modeling plays a crucial role in this design process by providing insights into the structure-property relationships and allowing for the screening of a large number of virtual compounds before committing to laboratory synthesis. doe.gov

Photochemical Reactivity and Photophysical Properties of this compound

The photochemistry of heteroaromatic N-oxides is a well-established field, with these compounds exhibiting a variety of interesting photoreactions. acs.org The presence of nitro groups in conjunction with the N-oxide functionality in this compound is expected to lead to complex and potentially useful photochemical behavior.

The primary photochemical process for 4-nitropyridine (B72724) N-oxide, a related compound, involves the formation of 4-hydroxypyridine (B47283) N-oxide nitrate (B79036) or 4-hydroxylaminopyridine N-oxide, depending on the reaction conditions. oup.com It is plausible that this compound could undergo similar transformations upon irradiation with UV light. The initial step in the photolysis of such compounds is often the homolytic cleavage of the N-O bond or a nitro-nitrite isomerization. wur.nl

The photophysical properties of this compound, such as its absorption and emission characteristics, are also of interest. The UV-Vis absorption spectrum is expected to show bands corresponding to the π-π* and n-π* transitions of the aromatic system and the nitro groups. The fluorescence properties of hydroxypyridines are known to be sensitive to the pH of the solution and the substitution pattern on the ring. nih.gov For instance, 4-hydroxypyridine is non-fluorescent at all pH values, while 3-hydroxypyridine (B118123) derivatives show fluorescence in their cationic, dipolar ionic, and anionic forms. nih.gov The fluorescence behavior of this compound would provide valuable information about its excited-state properties and potential applications in areas such as sensing and imaging.

The following table summarizes the expected photophysical and photochemical properties of this compound based on the behavior of analogous compounds.

| Property | Expected Behavior | Potential Application |

| UV-Vis Absorption | Strong absorption in the UV region | Photochemical precursor |

| Fluorescence | pH-dependent emission | Fluorescent probe, sensor |

| Photochemical Reactivity | N-O bond cleavage, nitro-group rearrangement | Synthesis of novel compounds |

Photoinduced Transformations and Electron Transfer Processes

The photochemistry of pyridine N-oxides is a rich field, characterized by transformations such as rearrangements and deoxygenation. acs.orgrsc.orgnih.gov Upon photoexcitation, pyridine N-oxides can undergo isomerization to form transient, unstable oxaziridine (B8769555) intermediates, which can then rearrange to other heterocyclic structures. rsc.org For this compound, the presence of two nitro groups is expected to heavily influence its photochemical behavior. These strong electron-withdrawing groups can alter the electron density distribution of the pyridine ring, affecting the stability and reaction pathways of photoexcited states. nih.gov